molecular formula C10H14ClN3O B12652809 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

Cat. No.: B12652809
M. Wt: 227.69 g/mol
InChI Key: NEPPUJWWGQAONX-UHFFFAOYSA-N
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Description

The compound 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring a fused pyrimidine-dihydropyrimidinone scaffold. Its molecular formula is C₉H₁₂ClN₃O, with substituents including chlorine at position 8, methyl groups at positions 1 and 2, and a carbonyl group at position 6 (Figure 1) .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

8-chloro-1,2,2-trimethyl-3,4-dihydropyrimido[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C10H14ClN3O/c1-10(2)4-5-14-8(13(10)3)6-7(11)12-9(14)15/h6H,4-5H2,1-3H3

InChI Key

NEPPUJWWGQAONX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=CC(=NC2=O)Cl)N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 2,4,6-trichloropyrimidine and 2,2-dimethyl-1,3-propanediol.

    Cyclization Reaction: The key intermediates undergo a cyclization reaction in the presence of a base, such as sodium hydride, to form the pyrimidine ring.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl groups.

Industrial Production Methods

In an industrial setting, the production of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to obtain reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential in treating diseases associated with the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2). Research indicates that it can be administered to subjects in need of therapeutic intervention for conditions related to monocyte involvement and inflammation .

Table 1: Therapeutic Applications of 8-Chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one

Application Area Description
Cardiovascular DiseasesPotential treatment for diseases linked to Lp-PLA2 activity
Inflammatory DisordersMay help in managing inflammation-related conditions
Antimicrobial ActivityInvestigated for its effectiveness against various microbial pathogens

The compound's derivatives have shown a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor effects. Studies have documented its efficacy against various cancer cell lines and bacterial strains .

Table 2: Biological Activities of Related Compounds

Activity Type Effectiveness
AntitumorActive against multiple cancer cell lines
AntibacterialEffective against gram-positive and gram-negative bacteria
AntioxidantExhibits properties that reduce oxidative stress

Case Studies

Several studies have highlighted the applications of this compound in drug design and development.

Case Study 1: Antitumor Activity

A study conducted by researchers focused on synthesizing derivatives of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one. The results indicated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of the compound against a panel of bacterial strains. The findings revealed that certain derivatives exhibited potent activity comparable to established antibiotics. This suggests potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[1,6-a]Pyrimidin-6-One Derivatives

The target compound belongs to the pyrimido[1,6-a]pyrimidinone family, which shares a fused bicyclic core. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one Chloro (C8), methyl (C1) C₈H₁₀ClN₃O Commercial availability; used as a synthetic intermediate
3-Bromo-7-(β-D-deoxyribofuranosyl)-(4H,7H)-pyrimido[1,6-a]pyrimidin-6-one Bromo (C3), deoxyribofuranosyl (C7) C₁₂H₁₅BrN₃O₆ DNA adduct formation; mutagenicity
(S)-8-Chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one Chloro (C8), trifluoromethyl (C2) C₈H₇ClF₃N₃O Enzyme inhibition (e.g., VPS34)

Structural Insights :

  • Chlorine vs. Bromine Substitution : The brominated analog in exhibits stronger DNA-binding affinity due to bromine’s larger atomic radius and polarizability, enhancing van der Waals interactions with DNA bases.
  • Methyl vs. Trifluoromethyl Groups : The trifluoromethyl group in increases metabolic stability and electron-withdrawing effects, enhancing enzyme inhibitory potency compared to methyl-substituted analogs .

Fused Heterocycles with Varied Ring Systems

Pyrimido[1,6-a]Quinoxalines

Pyrimido[1,6-a]quinoxalines (e.g., Figure 2 in ) replace the dihydropyrimidinone ring with a quinoxaline moiety.

Pyrrolo[1,2-a]Pyrimidinones

8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one () features a pyrrolidone ring fused to the pyrimidine. This structural variation reduces planarity and increases conformational flexibility, impacting binding to targets like GABA receptors .

Anti-Inflammatory Activity

Tricyclic benzimidazole analogs, such as 3-aryl-3,4-dihydropyrimido[1,6-a]benzimidazole-1(2H)-thiones , demonstrate anti-inflammatory activity via carrageenan-induced edema reduction (39.4% inhibition for methyl-substituted derivatives vs. 39.0% for ibuprofen) . The target compound’s methyl and chloro substituents may similarly modulate cyclooxygenase (COX) inhibition, though empirical data is lacking.

Enzyme Inhibition

The VPS34 inhibitor SAR405 ((S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one) highlights the importance of trifluoromethyl and morpholino groups in enhancing target affinity (IC₅₀ < 10 nM) . The target compound’s simpler substituents may limit comparable potency but improve synthetic accessibility.

DNA Interaction

Bromo-substituted pyrimido[1,6-a]pyrimidinones form stable adducts with deoxycytidine, blocking DNA replication (e.g., 70% replication inhibition at 50 μM) . Chloro analogs like the target compound may exhibit weaker DNA binding but reduced mutagenic risk.

Biological Activity

Chemical Structure and Properties

8-Chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a heterocyclic compound with the molecular formula C10H14ClN3OC_{10}H_{14}ClN_3O and a molecular weight of 227.69 g/mol. Its unique structure includes a chloro group at the 8th position and two methyl groups at the 1st position, contributing to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cell lines through multiple pathways:

  • Cell Cycle Arrest: Compounds with similar structures have been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: The compound may activate caspases and other apoptotic markers leading to cell death. For example, related pyrimidine derivatives have displayed IC50 values in the micromolar range against various cancer cell lines such as HeLa and A549 .

The biological activity of 8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one likely involves:

  • Enzyme Inhibition: It may inhibit specific enzymes that are critical for tumor growth or microbial survival.
  • Receptor Interaction: The compound could interact with various receptors or proteins involved in signaling pathways related to inflammation or cancer progression .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one49.85 µMActive against E. coli
8-Chloro-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one35.00 µMModerate against S. aureus
8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one70.00 µMInactive

This table summarizes the biological activities of similar compounds for context.

Study on Antitumor Activity

A recent study evaluated the antitumor potential of various pyrimidine derivatives including our compound of interest. The results indicated that 8-chloro derivatives showed enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to their non-chloro counterparts. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm the mechanism of action .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains. The study found that compounds with a chloro substituent exhibited superior activity compared to those without it. This suggests that the chloro group may enhance binding affinity to bacterial targets or improve solubility in biological systems .

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